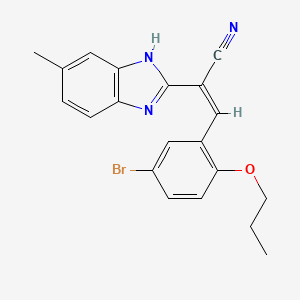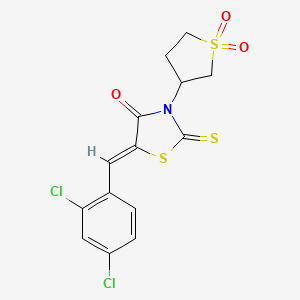
3-(5-bromo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Übersicht
Beschreibung
3-(5-bromo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BPN-15606, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
3-(5-bromo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile works by inhibiting the enzyme gamma-secretase, which is responsible for the production of Aβ. By inhibiting gamma-secretase, 3-(5-bromo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile reduces the accumulation of Aβ plaques in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(5-bromo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to reduce the levels of Aβ in the brains of animal models of Alzheimer's disease. This reduction in Aβ levels is accompanied by improvements in cognitive function, suggesting that 3-(5-bromo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile may have therapeutic potential for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(5-bromo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is that it has been shown to be effective in reducing Aβ levels in animal models of Alzheimer's disease. However, one limitation is that the effects of 3-(5-bromo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile on humans are not yet fully understood, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 3-(5-bromo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease. Another direction is to study its effects on other neurodegenerative disorders, such as Parkinson's disease. Additionally, future research could focus on optimizing the synthesis method of 3-(5-bromo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. 3-(5-bromo-2-propoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the production of Aβ, which may help to slow down or prevent the progression of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(Z)-3-(5-bromo-2-propoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c1-3-8-25-19-7-5-16(21)11-14(19)10-15(12-22)20-23-17-6-4-13(2)9-18(17)24-20/h4-7,9-11H,3,8H2,1-2H3,(H,23,24)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOQEIWWWMHBTD-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-bromo-2-propoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3865774.png)
![benzaldehyde [5-(3-nitrobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3865783.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]isonicotinohydrazide](/img/structure/B3865787.png)
![N'-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B3865792.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B3865796.png)
![methyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865799.png)
![N'-[(2-methyl-3-thienyl)methylene]nicotinohydrazide](/img/structure/B3865806.png)


![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-phenylacetamide](/img/structure/B3865849.png)
![N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3865856.png)
![3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3865863.png)
![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3865868.png)